2-Methyl-2-(naphthalen-2-yl)propanenitrile

Physical Form Handling Automated Synthesis

2-Methyl-2-(naphthalen-2-yl)propanenitrile is a disubstituted nitrile featuring a gem-dimethyl group at the α‑position adjacent to a 2‑naphthyl moiety. This structural arrangement confers a liquid physical state at room temperature, distinguishing it from many solid naphthalene‑based nitriles.

Molecular Formula C14H13N
Molecular Weight 195.265
CAS No. 69849-14-5
Cat. No. B2578774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-(naphthalen-2-yl)propanenitrile
CAS69849-14-5
Molecular FormulaC14H13N
Molecular Weight195.265
Structural Identifiers
SMILESCC(C)(C#N)C1=CC2=CC=CC=C2C=C1
InChIInChI=1S/C14H13N/c1-14(2,10-15)13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,1-2H3
InChIKeyZFYCYWAPIZQPMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2-(naphthalen-2-yl)propanenitrile (CAS 69849-14-5) – Liquid Nitrile Building Block for Synthesis & Procurement


2-Methyl-2-(naphthalen-2-yl)propanenitrile is a disubstituted nitrile featuring a gem-dimethyl group at the α‑position adjacent to a 2‑naphthyl moiety . This structural arrangement confers a liquid physical state at room temperature, distinguishing it from many solid naphthalene‑based nitriles [1]. With a molecular weight of 195.26 and the molecular formula C14H13N, the compound is supplied at a standard purity of 95%, accompanied by batch‑specific analytical certificates (NMR, HPLC, GC) .

Why 2-Methyl-2-(naphthalen-2-yl)propanenitrile Cannot Be Replaced by Common Naphthyl Nitrile Analogs


The gem‑dimethyl substitution at the α‑carbon of 2‑methyl‑2‑(naphthalen‑2‑yl)propanenitrile creates a quaternary center that fundamentally alters both physical properties and chemical reactivity relative to mono‑substituted naphthyl acetonitriles . This structural feature lowers the melting point, yielding a room‑temperature liquid that avoids the handling and solubility limitations of solid analogs [1]. In cross‑coupling or nucleophilic reactions, the steric bulk provided by the two methyl groups influences regioselectivity and reaction rates, making direct substitution with 2‑(naphthalen‑2‑yl)propanenitrile (CAS 22250‑78‑8) or 3‑(naphthalen‑2‑yl)propanenitrile impractical without re‑optimization of conditions [2].

Quantitative Differentiation Evidence for 2-Methyl-2-(naphthalen-2-yl)propanenitrile


Physical Form: Liquid at Ambient Temperature vs. Solid Analogs

2-Methyl-2-(naphthalen-2-yl)propanenitrile is a liquid at room temperature, whereas the closely related 2-(6-methoxynaphthalen-2-yl)propanenitrile (CAS 86603-94-3) is a powder [1]. This liquid nature eliminates the need for dissolution or melting steps prior to use, simplifying handling and enabling direct use in automated liquid dispensing systems .

Physical Form Handling Automated Synthesis

Synthetic Yield in Reductive Decyanation: 90% Conversion to 2-Isopropylnaphthalene

Under a specific NaH/NaI‑mediated reductive decyanation protocol, 2-methyl-2-(naphthalen-2-yl)propanenitrile delivers a 90% isolated yield of 2‑isopropylnaphthalene after 20.0 hours in THF/mineral oil [1]. In contrast, conventional alkylation routes to 2‑isopropylnaphthalene (e.g., Friedel‑Crafts isopropylation of naphthalene) typically afford yields in the 10–55% range for the desired β‑isomer, with significant α‑isomer contamination [2].

Synthetic Efficiency Reductive Decyanation Yield

Analytical Purity and Quality Control: 95% with Multi‑Technique Certification

The compound is routinely supplied at a minimum purity of 95% and is accompanied by batch‑specific analytical data including NMR, HPLC, and GC traces . This level of documentation surpasses the often‑unspecified purity of older or less‑characterized naphthyl nitrile analogs (e.g., CAS 22250‑78‑8, where no purity specification is publicly listed) [1].

Purity Analytical Certification QC

Storage Conditions: Room Temperature Stability vs. Cold Chain Requirements

The compound is stored at room temperature without special cold chain logistics, as specified by commercial suppliers . In contrast, many functionalized naphthalene derivatives require refrigerated storage to prevent degradation (e.g., certain methoxy‑substituted analogs) [1].

Storage Stability Logistics

Optimal Application Scenarios for 2-Methyl-2-(naphthalen-2-yl)propanenitrile


High‑Throughput Synthesis and Automated Liquid Handling

The liquid physical form of 2-methyl-2-(naphthalen-2-yl)propanenitrile at ambient temperature enables direct dispensing via automated liquid handlers without pre‑dissolution or heating steps, making it an ideal building block for parallel synthesis arrays and high‑throughput medicinal chemistry campaigns .

Precursor for Naphthalene‑Based Libraries via Reductive Decyanation

The 90% yield achieved in the conversion to 2‑isopropylnaphthalene using a NaH/NaI protocol demonstrates the compound's utility as a high‑efficiency precursor for alkylnaphthalene derivatives, circumventing the low yields and poor regioselectivity of direct Friedel‑Crafts alkylations [1].

Quality‑Controlled Building Block for Reproducible Medicinal Chemistry

With a defined 95% purity and batch‑specific NMR, HPLC, and GC certification, this compound is suitable for structure‑activity relationship (SAR) studies where impurities could confound biological assay results. The availability of analytical documentation supports regulatory and publication requirements in drug discovery programs .

Logistically Simple Reagent for Multi‑Site Collaborations

Room temperature storage eliminates the need for cold shipping and refrigerated inventory, simplifying the distribution of this building block across geographically dispersed research teams and CROs, thereby reducing logistical overhead and the risk of temperature‑induced degradation .

Technical Documentation Hub

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